molecular formula C21H16N4O3 B3601738 BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE

BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE

Cat. No.: B3601738
M. Wt: 372.4 g/mol
InChI Key: MKSJULFFHXPIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE typically involves a multi-step process. . The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzyl or phenyl compounds .

Scientific Research Applications

BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and proteins. This binding can inhibit the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 4-(1-phenyltetrazol-5-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-20(27-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)28-21-22-23-24-25(21)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSJULFFHXPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE

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